molecular formula C21H23N3O2 B3788350 1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine

1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine

Cat. No.: B3788350
M. Wt: 349.4 g/mol
InChI Key: AVOPFZKPGAOSTP-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms and one oxygen atom . They are part of a broader class of compounds known as heterocycles, which are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles has been a topic of interest due to their biological activity. Various methods have been developed to synthesize 1,3,4-oxadiazole derivatives .


Molecular Structure Analysis

The oxadiazole molecule is composed of a five-membered heterocyclic ring, which includes two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

1,3,4-Oxadiazoles can undergo a variety of chemical reactions due to the presence of the heterocyclic ring. The type of reaction and the products formed can depend on the specific substituents attached to the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a 1,3,4-oxadiazole can vary depending on its specific structure and substituents. For example, the compound N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has a molecular weight of 191.66 .

Mechanism of Action

1,3,4-Oxadiazoles have been found to exhibit a wide range of biological activities. They can interact with various enzymes and proteins, contributing to their antiproliferative effects .

Safety and Hazards

The safety and hazards associated with a specific 1,3,4-oxadiazole compound would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

There is ongoing interest in the development of new 1,3,4-oxadiazole derivatives due to their diverse biological activities. Future research may focus on synthesizing new derivatives and studying their biological activities .

Properties

IUPAC Name

N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-(4-phenoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-24(15-21-22-20(23-26-21)13-16-7-8-16)14-17-9-11-19(12-10-17)25-18-5-3-2-4-6-18/h2-6,9-12,16H,7-8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOPFZKPGAOSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC2=CC=CC=C2)CC3=NC(=NO3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine
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1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine
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1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine
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1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine
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1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine
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1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine

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